molecular formula C16H18ClN3O4S B14788460 4-Amino-5-chloro-6-ethoxy-N-(4-(methylsulfonyl)benzyl)picolinamide

4-Amino-5-chloro-6-ethoxy-N-(4-(methylsulfonyl)benzyl)picolinamide

Katalognummer: B14788460
Molekulargewicht: 383.9 g/mol
InChI-Schlüssel: ZVDDPXIWKBBCQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-5-chloro-6-ethoxy-N-(4-(methylsulfonyl)benzyl)picolinamide is a chemical compound with a complex structure that includes an amino group, a chloro group, an ethoxy group, and a methylsulfonylbenzyl group attached to a picolinamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-5-chloro-6-ethoxy-N-(4-(methylsulfonyl)benzyl)picolinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted picolinamide compounds.

Wissenschaftliche Forschungsanwendungen

4-Amino-5-chloro-6-ethoxy-N-(4-(methylsulfonyl)benzyl)picolinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-5-chloro-6-ethoxy-N-(4-(methylsulfonyl)benzyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Amino-5-chloro-6-ethoxy-N-(4-(methylsulfonyl)benzyl)picolinamide include other picolinamide derivatives with different substituents, such as:

  • 4-Amino-5-chloro-6-ethoxy-N-(4-(fluorobenzyl)picolinamide
  • 4-Amino-5-chloro-6-ethoxy-N-(4-(methoxybenzyl)picolinamide
  • 4-Amino-5-chloro-6-ethoxy-N-(4-(ethylsulfonyl)benzyl)picolinamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C16H18ClN3O4S

Molekulargewicht

383.9 g/mol

IUPAC-Name

4-amino-5-chloro-6-ethoxy-N-[(4-methylsulfonylphenyl)methyl]pyridine-2-carboxamide

InChI

InChI=1S/C16H18ClN3O4S/c1-3-24-16-14(17)12(18)8-13(20-16)15(21)19-9-10-4-6-11(7-5-10)25(2,22)23/h4-8H,3,9H2,1-2H3,(H2,18,20)(H,19,21)

InChI-Schlüssel

ZVDDPXIWKBBCQE-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=CC(=N1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)C)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.